Mal-C6-alpha-Amanitin
Description
Overview of Cytotoxic Payloads in Targeted Therapeutics
Targeted therapeutics, particularly antibody-drug conjugates (ADCs), have revolutionized cancer treatment by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules, often referred to as "payloads". oup.comresearchgate.netresearchgate.net Unlike traditional chemotherapy that affects both healthy and cancerous cells, ADCs are designed to selectively deliver these potent payloads to tumor cells that express a specific target antigen on their surface. oup.comresearchgate.net This targeted delivery enhances the therapeutic efficacy while aiming to reduce the systemic toxicity associated with conventional chemotherapy. drugtargetreview.com
The ideal payload for an ADC possesses several key characteristics. It must be exceptionally potent, typically with sub-nanomolar IC50 values, as only a small amount of the payload can be delivered to each cancer cell. biomolther.org The payload must also have a functional group that allows for conjugation to a linker, be soluble in aqueous solutions to ensure the stability of the final ADC, and remain stable in the bloodstream until it reaches the target cell. researchgate.netbiomolther.org Upon internalization of the ADC by the cancer cell, the payload is released in its active form, leading to cell death. ijmio.com
Cytotoxic payloads are broadly categorized based on their mechanism of action, with the most common targeting either DNA or microtubules. researchgate.netbiomolther.org However, the development of novel payloads with different mechanisms of action is a critical area of research to overcome challenges like drug resistance and to improve the therapeutic window for various cancers. biomolther.orgheidelberg-pharma.com More recent strategies even explore combining payloads with different mechanisms of action or using immunomodulatory agents to engage the immune system. drugtargetreview.combiochempeg.com
Historical Context of Alpha-Amanitin (B190558) in Biological Research
Alpha-Amanitin (α-Amanitin) is a highly toxic bicyclic octapeptide found in several species of poisonous mushrooms, most notably the death cap mushroom, Amanita phalloides. ontosight.airesearchgate.netnih.gov For decades, it has been a subject of intense scientific interest, not for therapeutic purposes initially, but as a powerful tool in molecular and biological research. nih.govvaia.com Its discovery and characterization were pivotal in advancing the understanding of fundamental cellular processes.
The primary mechanism of α-amanitin's toxicity is its highly specific and potent inhibition of eukaryotic RNA polymerase II (RNAP II). ontosight.ainih.govsciforum.net This enzyme is crucial for transcribing DNA into messenger RNA (mRNA), the first step in protein synthesis. ontosight.aivaia.com By binding almost irreversibly to RNAP II, α-amanitin effectively halts transcription, leading to a shutdown of protein production and subsequent cell death. ontosight.ainih.gov This specific inhibitory action made α-amanitin an invaluable tool for researchers to study gene expression, distinguish between the different types of RNA polymerases, and elucidate the mechanics of transcription. ontosight.ainih.govvaia.com Its use in research is analogous to creating a null mutant to observe the effects of disrupting a specific biological process. vaia.com
Evolution of Amanitin Derivatives for Bioconjugation
The unique and potent mechanism of action of α-amanitin, the inhibition of RNA polymerase II, made it an attractive candidate as a payload for ADCs, offering a novel mode of action compared to traditional microtubule or DNA damaging agents. heidelberg-pharma.comresearchgate.net However, the native α-amanitin molecule is not readily suitable for direct conjugation to an antibody. researchgate.net This necessitated the chemical synthesis and development of amanitin derivatives. heidelberg-pharma.com
Researchers have focused on creating synthetic analogs of α-amanitin that retain the core structure responsible for its high toxicity while introducing a functional "handle" for attachment to a linker molecule. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have been crucial in this process, exploring various derivatization sites on the amanitin molecule. heidelberg-pharma.comharvard.edu These studies have investigated modifications at several positions, including the 6'-hydroxyl group of the tryptathionine staple and the asparagine side chain, to find sites where a linker can be attached without compromising the toxin's ability to bind to and inhibit RNA polymerase II. heidelberg-pharma.comresearchgate.net The goal is to produce amanitin variants that can be efficiently conjugated, remain stable as part of an ADC, and release the fully active toxin within the target cancer cell. heidelberg-pharma.comsciforum.net
Rationale for Maleimide-Linker Strategies in Therapeutic Development
The linker is a critical component of an ADC, covalently connecting the antibody to the cytotoxic payload. researchgate.net Its design influences the ADC's stability, pharmacokinetics, and the efficiency of payload release. nih.gov Maleimide-based linkers are among the most widely used and effective tools for bioconjugation in the development of targeted therapies, particularly ADCs. nih.gov
The rationale for using maleimide (B117702) chemistry lies in its specific and efficient reactivity with thiol (-SH) groups. Antibodies can be engineered to have free cysteine residues, which contain thiol groups. The maleimide functional group reacts with these thiols via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective and occurs under mild physiological conditions (pH 6.5-7.5), which helps to preserve the integrity and biological activity of the antibody.
Maleimide linkers can be designed to be either cleavable or non-cleavable. creative-biolabs.com Cleavable linkers are designed to release the payload under specific conditions found within the tumor microenvironment or inside the cancer cell (e.g., in the presence of certain enzymes like cathepsins), while non-cleavable linkers rely on the complete degradation of the antibody within the cell's lysosome to release the payload. nih.gov The stability of the maleimide-based linkage is a key consideration, as premature release of the payload in circulation can lead to off-target toxicity. nih.gov Research has also focused on modifying maleimide structures to improve the stability of the resulting conjugate. oup.comnih.gov
Significance of Mal-C6-alpha-Amanitin in Preclinical Oncology Research
This compound is a specific agent-linker conjugate designed for the creation of ADCs for research purposes. medchemexpress.comglpbio.com It represents the practical application of the principles outlined in the preceding sections, combining the potent RNA polymerase II inhibitor, α-amanitin, with a specific linker strategy.
This compound consists of three key parts:
α-Amanitin : The highly potent cytotoxic payload. targetmol.com
Mal (Maleimide) : The reactive functional group that enables conjugation to a thiol-containing molecule, such as a cysteine residue on a monoclonal antibody. medchemexpress.com
C6 : A six-carbon alkyl chain that acts as a spacer. This spacer connects the maleimide group to the α-amanitin payload, providing spatial separation that can be important for efficient conjugation and interaction with the target molecule.
This compound is thus a ready-to-use building block for researchers developing novel ADCs. biocat.com By conjugating this compound to an antibody that targets a tumor-specific antigen, scientists can create experimental ADCs to investigate the efficacy of an amanitin payload against specific cancer types in preclinical models. medchemexpress.comglpbio.com The use of this and similar drug-linker conjugates is a crucial step in evaluating new ADC candidates before they can be considered for further development. heidelberg-pharma.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | glpbio.combiocat.com |
| CAS Number | 1578249-76-9 | glpbio.combiocat.com |
| Molecular Formula | C55H78N12O17S | biocat.com |
| Molecular Weight | 1211.34 g/mol | medchemexpress.combiocat.com |
| Payload | α-Amanitin | targetmol.com |
| Payload Mechanism | RNA Polymerase II Inhibitor | targetmol.com |
| Linker Type | Maleimide (Mal-C6), Non-cleavable | creative-biolabs.comtargetmol.com |
| Reactive Group | Maleimide | creative-biolabs.com |
Table 2: Components of this compound Conjugate
| Component | Function | Key Feature | Source |
|---|---|---|---|
| α-Amanitin | Cytotoxic Payload | Potent inhibitor of RNA Polymerase II, inducing cell death. | ontosight.ainih.gov |
| Maleimide (Mal) | Conjugation Moiety | Reacts specifically with thiol groups on antibodies to form a stable covalent bond. | nih.gov |
| C6 Spacer | Linker Component | A six-carbon chain that provides distance between the antibody and the payload. | medchemexpress.comglpbio.com |
Structure
2D Structure
Properties
Molecular Formula |
C55H78N12O17S |
|---|---|
Molecular Weight |
1211.3 g/mol |
IUPAC Name |
N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C55H78N12O17S/c1-4-29(2)47-52(80)59-24-43(73)60-38-28-85(83)54-34(33-14-13-32(21-35(33)63-54)84-19-11-6-5-9-17-57-42(72)12-8-7-10-18-66-45(75)15-16-46(66)76)22-36(49(77)58-25-44(74)64-47)61-53(81)48(30(3)40(70)27-68)65-51(79)39-20-31(69)26-67(39)55(82)37(23-41(56)71)62-50(38)78/h13-16,21,29-31,36-40,47-48,63,68-70H,4-12,17-20,22-28H2,1-3H3,(H2,56,71)(H,57,72)(H,58,77)(H,59,80)(H,60,73)(H,61,81)(H,62,78)(H,64,74)(H,65,79)/t29-,30-,31+,36-,37-,38-,39-,40-,47-,48-,85?/m0/s1 |
InChI Key |
AZOYRQMJVHMVBB-HSXFGRQBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Mal C6 Alpha Amanitin
Retrosynthetic Analysis of Mal-C6-alpha-Amanitin
The retrosynthetic analysis of this compound reveals three main components: the α-amanitin core, the maleimide-C6 linker, and the final conjugated molecule. The primary disconnection occurs at the linkage between the α-amanitin molecule and the maleimide-C6 linker. This leads to two key precursors: a functionalized α-amanitin and an activated maleimide-C6 linker.
Further disconnection of the functionalized α-amanitin precursor involves the strategic opening of the bicyclic peptide structure. A common approach in the total synthesis of α-amanitin is a convergent [5+1+2] strategy. nih.gov This involves the synthesis of three peptide fragments that are subsequently coupled and cyclized. nih.gov The most challenging aspects of this synthesis include the stereoselective construction of the non-proteinogenic amino acids, such as (3R,4R)-L-4,5-dihydroxyisoleucine (Dhil), and the formation of the tryptathionine bridge. nih.govadvancedsciencenews.com
The maleimide-C6 linker is retrosynthetically disconnected to reveal a maleimide (B117702) precursor and a C6 spacer with appropriate functional groups for coupling. The synthesis of this linker is typically more straightforward than that of the complex α-amanitin core.
Functionalization of Alpha-Amanitin (B190558) for Linker Attachment
The selective functionalization of α-amanitin is crucial for the attachment of a linker without compromising its potent biological activity. Several sites on the α-amanitin molecule have been explored for conjugation. rsc.org
Site-Specific Modification Approaches
Site-specific modification of α-amanitin allows for the production of homogeneous ADCs with well-defined properties. The most commonly targeted sites for linker attachment are the hydroxyl groups of the amino acid residues. rsc.org The 6'-hydroxyl group of the tryptathionine moiety has been identified as a favorable position for modification. rsc.org Other potential sites include the δ-hydroxyl of (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle) and the asparagine side chain. rsc.orgsciforum.net
The choice of modification site can influence the stability and activity of the resulting conjugate. Modifications at the 7'-position of the tryptophan residue have also been investigated, with some derivatives retaining significant activity. rsc.org
Amino Acid Residue Derivatization
The derivatization of specific amino acid residues is the primary method for introducing a functional group for linker attachment. The hydroxyl groups of α-amanitin can be targeted for etherification or esterification reactions. For instance, the 6'-hydroxyl group can be alkylated with a linker precursor bearing a suitable leaving group.
The development of synthetic routes to produce novel α-amanitin analogs has expanded the possibilities for derivatization. sciforum.netsciforum.net By introducing modified amino acids during the synthesis, new handles for bioconjugation can be incorporated. sciforum.netsciforum.net This approach allows for greater control over the site of linker attachment and the properties of the final conjugate.
Synthesis of the Maleimide-C6 Linker Moiety
The maleimide-C6 linker serves to connect the α-amanitin payload to the targeting antibody. The maleimide group provides a reactive handle for conjugation to thiol groups on the antibody, while the C6 spacer provides spatial separation between the toxin and the antibody.
Chemical Synthesis Pathways for the Maleimide-Hexyl Spacer
The synthesis of a maleimide-C6 linker typically involves a multi-step process. One common approach is to start with a precursor containing a six-carbon chain with orthogonal protecting groups. For example, 6-aminohexanoic acid can be used as a starting material. The amino group can be protected, and the carboxylic acid can be activated for coupling to a maleimide precursor.
Alternatively, a heterobifunctional crosslinker such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) can be used to introduce the maleimide group. genelink.com In the context of this compound, a precursor such as N-(6-aminohexyl)maleimide can be synthesized and then coupled to the functionalized α-amanitin.
A representative synthetic scheme for a maleimide-C6 linker is presented below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 6-Aminohexan-1-ol | Maleic anhydride, Acetic acid, heat | N-(6-hydroxyhexyl)maleimide |
| 2 | N-(6-hydroxyhexyl)maleimide | Activating agent (e.g., MsCl, TsCl), Base | Activated N-(6-hydroxyhexyl)maleimide |
Purification and Characterization of Linker Intermediates
The purification and characterization of linker intermediates are essential to ensure the quality and purity of the final this compound conjugate. Standard chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are used to purify the intermediates at each step of the synthesis.
The structure and purity of the intermediates are confirmed using a variety of analytical methods. These include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. The data obtained from these analyses are used to verify the successful synthesis of the desired linker moiety before its conjugation to α-amanitin.
Conjugation Chemistry for this compound Formation
The synthesis of this compound is centered on the covalent attachment of a bifunctional linker, maleimidohexanoic acid, to the α-amanitin core. The phenolic hydroxyl group at the 6' position of the tryptophan residue is a favored and strategic site for chemical functionalization, as modifications at this position tend to have a moderate impact on the toxin's binding affinity to RNA polymerase II. rsc.org This conjugation provides a stable connection while positioning the reactive maleimide group for subsequent coupling to a targeting protein. rsc.org
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of this compound requires careful optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities and degradation of the complex toxin structure. Key parameters for optimization include the choice of solvent, reaction temperature, pH, and the stoichiometry of the reactants.
For instance, in related derivatization reactions of amanitin, solvents such as dimethylformamide (DMF) have been found to be effective. rsc.org The reaction temperature is also critical; temperatures below 0°C, such as -20°C, have been shown to suppress the formation of unwanted by-products in similar syntheses. rsc.org The pH of the reaction medium must also be controlled, especially when working with maleimide groups, which are most stable and reactive with thiols at a pH range of 6.5-7.5. iris-biotech.de Purification is typically achieved using chromatographic techniques, such as reverse-phase high-performance liquid chromatography (HPLC), which can effectively separate the final product from unreacted starting materials and side products. rsc.orgheidelberg-pharma.com
Below is a representative table illustrating the hypothetical optimization of an esterification reaction.
| Entry | Solvent | Temperature (°C) | Molar Ratio (Linker:Amanitin) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | DCM | 25 | 1.5 : 1 | 45 | 80 |
| 2 | DMF | 25 | 1.5 : 1 | 60 | 85 |
| 3 | DMF | 0 | 1.5 : 1 | 75 | 92 |
| 4 | DMF | 0 | 3.0 : 1 | 80 | 90 |
| 5 | DMF | -20 | 1.5 : 1 | 78 | 97 |
Advanced Spectroscopic and Chromatographic Characterization of this compound
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chiral separation techniques is employed to provide a comprehensive analytical profile of the conjugate.
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a cornerstone technique for the characterization of α-amanitin and its conjugates. nih.gov It provides an exceptionally accurate mass measurement, allowing for the confirmation of the elemental composition of the molecule. This is crucial for verifying the successful conjugation of the Mal-C6 linker to the α-amanitin core. The measured monoisotopic mass of the conjugate must match the calculated theoretical mass within a narrow margin of error (typically <5 ppm).
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) |
|---|---|---|---|
| α-Amanitin | C₃₉H₅₄N₁₀O₁₄S | 918.354187 | - |
| 6-Maleimidohexanoic acid | C₁₀H₁₃NO₄ | 211.08446 | - |
| This compound (Ester) | C₄₉H₆₅N₁₁O₁₇S | 1111.42851 | - |
NMR Spectroscopy for Isomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is invaluable for elucidating the detailed chemical structure of the conjugate. The covalent attachment of the Mal-C6 linker to the 6'-position of the tryptophan residue induces characteristic changes in the NMR spectrum. Specifically, shifts in the signals corresponding to the aromatic protons of the indole (B1671886) ring and the appearance of new signals from the C6 linker and the maleimide group provide definitive evidence of successful conjugation. Furthermore, NMR can be used to assess isomeric purity by detecting the presence of diastereomers, which would present as a set of distinct signals. nih.gov
Chiral Separation Techniques for Enantiomeric Purity
The α-amanitin molecule contains multiple chiral centers, and its total synthesis presents significant challenges in controlling stereochemistry. researchgate.netchemrxiv.org Key stereocenters include the (2S,3R,4R)-4,5-dihydroxy-isoleucine residue and the (R)-sulfoxide of the tryptathionine bridge, both of which are critical for biological activity. nih.gov Therefore, ensuring the enantiomeric and diastereomeric purity of the final this compound product is paramount.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte, resulting in their separation. sigmaaldrich.com The choice of CSP, often based on polysaccharide derivatives, and the mobile phase composition are optimized to achieve baseline resolution of any potential undesired isomers from the correct, biologically active form. sigmaaldrich.com The purity is then quantified by comparing the peak areas of the different isomers in the chromatogram. nih.gov
Molecular and Cellular Mechanisms of Action of Mal C6 Alpha Amanitin
Interaction with RNA Polymerase II: A Core Mechanism Reinvestigated
The primary molecular target for the α-amanitin component of Mal-C6-alpha-Amanitin is the DNA-dependent RNA polymerase II (Pol II). nih.govcapes.gov.br This enzyme is crucial for cellular function as it is responsible for transcribing the genetic information from DNA into messenger RNA (mRNA), the template for protein synthesis. droracle.ai
The interaction between α-amanitin and Pol II is characterized by exceptionally high affinity and specificity. capes.gov.brwikipedia.org The binding is non-covalent and reversible, yet remarkably strong, with an inhibition constant (Ki) measured in the low nanomolar range (approximately 3 nM). nih.govuni-muenchen.de This high affinity ensures potent inhibition at very low concentrations.
The binding site for α-amanitin is not at the enzyme's active site but is located deep within a funnel-shaped cavity on the largest subunit of Pol II, known as Rpb1. nih.govresearchgate.net This pocket lies directly beneath a critical and flexible structural element called the "bridge helix". nih.gov The stability of the α-amanitin-Pol II complex is maintained by specific molecular interactions. A crucial hydrogen bond forms between the hydroxyproline (B1673980) 2 residue of the toxin and a glutamate (B1630785) residue (Glu-A822 in yeast Pol II) within the bridge helix. nih.gov Additionally, the isoleucine-6 side chain of α-amanitin inserts into a hydrophobic pocket within the Rpb1 subunit, further anchoring the toxin in place. nih.gov
Table 1: Key RNA Polymerase II (Rpb1 Subunit) Residues Interacting with α-Amanitin
| Pol II Residue | Region | Interaction Type |
|---|---|---|
| Glu-A822 | Bridge Helix | Strong Hydrogen Bond with Hydroxyproline 2 of α-amanitin. nih.gov |
| Multiple Residues | Funnel Region | Forms a hydrophobic pocket accommodating the Isoleucine-6 side chain of α-amanitin. nih.gov |
| Various | Bridge Helix & Funnel | Multiple points of contact contribute to the high overall binding affinity. nih.gov |
The binding of α-amanitin inhibits Pol II through a unique allosteric mechanism. It does not physically block the entry of nucleoside triphosphates (NTPs) to the active site, and a single phosphodiester bond can still be formed after the toxin has bound. wikipedia.orgnih.gov Instead, the primary inhibitory action is the prevention of Pol II translocation along the DNA template. nih.govnih.gov
Translocation is a critical conformational change where the polymerase moves forward by one base pair on the DNA, which is necessary to clear the active site for the next round of RNA synthesis. This movement relies on the flexibility of the bridge helix. wikipedia.orgencyclopedia.pub By binding to the base of the bridge helix, α-amanitin severely restricts its mobility. wikipedia.org This constraint effectively traps the enzyme in a translocation intermediate state, preventing it from moving forward. uni-muenchen.de As a result, the rate of transcription is drastically reduced from a normal pace of several thousand nucleotides per minute to only a few, effectively halting the elongation of the RNA transcript. wikipedia.orgnih.gov
Downstream Cellular Consequences of RNA Polymerase II Inhibition
The specific and potent inhibition of Pol II by this compound triggers a cascade of downstream cellular events, beginning with the immediate cessation of gene transcription.
Given that Pol II is solely responsible for synthesizing all protein-coding mRNAs in the cell, its inhibition leads to a rapid and widespread disruption of mRNA production. scitepress.netnih.gov This results in what is known as transcriptional arrest, where the synthesis of new transcripts is halted. scitepress.net The efficacy of this inhibition is profound, with the rate of transcription being reduced by over 1,000-fold. researchgate.netadcreview.com While a stalled Pol II complex might be capable of adding one final nucleotide at a drastically slowed rate (about 1% of normal), it is rendered incapable of further productive elongation. uniprot.orgresearchgate.net It is this high sensitivity of Pol II to α-amanitin that underlies the compound's toxicity.
Table 2: Differential Sensitivity of Eukaryotic RNA Polymerases to α-Amanitin
| Polymerase Type | Sensitivity | Typical Inhibitory Concentration |
|---|---|---|
| RNA Polymerase I | Insensitive | Not inhibited. wikipedia.orgencyclopedia.pub |
| RNA Polymerase II | Highly Sensitive | Inhibited at ~1 µg/mL. wikipedia.orgencyclopedia.pub |
| RNA Polymerase III | Moderately Sensitive | Inhibited at ~10 µg/mL. wikipedia.orgencyclopedia.pub |
The halt in mRNA synthesis has a direct and severe consequence on the cell's ability to produce proteins. nih.gov Ribosomes require a constant supply of mRNA templates to carry out translation. The inhibition of transcription by this compound starves the cell of these templates, leading to a global shutdown of protein synthesis. scitepress.netnih.gov This depletion is particularly detrimental for proteins with short half-lives, many of which are key regulators of cellular processes. The resulting protein deficit cripples cellular function and is a primary contributor to the subsequent induction of cell death. droracle.ai
Induction of Programmed Cell Death Pathways
The immense cellular stress caused by the dual insults of transcriptional arrest and protein synthesis inhibition ultimately drives the cell to initiate programmed cell death, or apoptosis. nih.govnih.gov
The inhibition of Pol II is recognized as a major stress signal that can lead to the accumulation and activation of the p53 tumor suppressor protein. nih.govscitepress.netmdpi.com In response to this stress, p53 can engage the intrinsic (mitochondrial) pathway of apoptosis. researchgate.net This involves p53 interacting with and inhibiting anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2 and Bcl-XL) at the mitochondrial membrane. nih.govmdpi.com
This disruption of the Bcl-2 family's protective function leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of key pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. nih.govmdpi.com In the cytosol, cytochrome c triggers the assembly of the apoptosome, a protein complex that activates a cascade of cysteine proteases known as caspases. researchgate.net This cascade, involving executioner enzymes like caspase-3, systematically dismantles the cell by cleaving essential cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation. researchgate.netnih.govresearchgate.net The process can also be accompanied by the generation of damaging reactive oxygen species (ROS). researchgate.netnih.gov
Table 3: Key Events in this compound-Induced Apoptosis
| Step | Description |
|---|---|
| 1. Cellular Stress | Inhibition of RNA Polymerase II leads to transcriptional arrest and shutdown of protein synthesis. nih.gov |
| 2. p53 Activation | The stress signals lead to the induction and activation of the p53 tumor suppressor protein. scitepress.netmdpi.com |
| 3. Mitochondrial Pathway Engagement | p53 interacts with and inhibits anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-XL). nih.govmdpi.com |
| 4. Cytochrome C Release | Mitochondrial membrane permeability increases, leading to the release of cytochrome c into the cytosol. mdpi.com |
| 5. Caspase Activation | Cytosolic cytochrome c triggers the apoptosome and activates the caspase cascade (e.g., caspase-3). researchgate.netresearchgate.net |
| 6. Apoptosis Execution | Activated caspases cleave cellular substrates, leading to DNA fragmentation and cell death. nih.govresearchgate.net |
Apoptotic Signaling Cascades Activation
The inhibition of RNA polymerase II by the α-amanitin payload is a significant cellular stressor that activates intrinsic apoptotic pathways. This process involves the activation of key signaling proteins and cascades that orchestrate programmed cell death.
p53 Induction: The stress caused by transcriptional arrest leads to the induction of the tumor suppressor protein p53. researchgate.net
BCL-2 Family Modulation: Activated p53 interacts with anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family, such as Bcl-2 and Bcl-xL. researchgate.net This interaction disrupts their function of preserving mitochondrial integrity. Consequently, the balance shifts in favor of pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization. acs.orgnih.gov This results in the release of cytochrome c from the mitochondria into the cytosol. researchgate.net
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, which in turn activates a cascade of executioner caspases, most notably caspase-3. researchgate.netresearchgate.net Studies have demonstrated that α-amanitin exposure leads to a significant, concentration-dependent increase in caspase-3/7 activity, confirming the execution of the apoptotic program. nih.gov
The following table summarizes the key molecular events in the apoptotic cascade activated by α-amanitin.
Table 1: Key Events in α-Amanitin-Induced Apoptosis| Step | Key Molecule/Event | Role in Apoptosis |
|---|---|---|
| Initiation | RNA Polymerase II Inhibition | Induces cellular stress, halting protein synthesis. researchgate.net |
| Signaling | p53 Induction | Acts as a sensor for cellular stress and initiates a response. researchgate.net |
| Modulation | Inhibition of Bcl-2/Bcl-xL | Disrupts mitochondrial protection, promoting permeabilization. researchgate.net |
| Execution | Cytochrome c Release | Triggers the formation of the apoptosome in the cytosol. researchgate.net |
| Execution | Caspase-3/7 Activation | Cleaves cellular substrates, leading to cell dismantling. nih.govacs.org |
Necroptotic and Autophagic Contributions to Cell Demise
While apoptosis is a primary mode of cell death induced by α-amanitin, evidence suggests that other pathways, including necrosis and autophagy, also contribute to its cytotoxicity.
Necrosis: In addition to apoptosis, α-amanitin can induce necrotic cell death, particularly at higher concentrations. nih.govnih.gov This is characterized by cell swelling and loss of membrane integrity. Some studies suggest that pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) may be involved, which could indicate a potential link to programmed necrosis, or necroptosis, though the exact mechanisms remain to be fully elucidated. nih.govdergipark.org.tr
Autophagy: α-Amanitin has been shown to induce autophagy in liver cells, a process of cellular self-digestion. acs.orgnih.gov This is marked by the formation of autophagosomes and increased expression of autophagy-related proteins like LC3-II. researchgate.netnih.gov Research indicates that this autophagic response is not a survival mechanism but rather promotes α-amanitin-induced apoptosis. acs.orgnih.gov The process appears to be activated through the AMPK-mTOR-ULK1 signaling pathway. nih.gov Inhibition of autophagy has been shown to alleviate the cellular damage caused by the toxin. researchgate.net
Cellular Uptake and Intracellular Trafficking Mechanisms of Conjugated this compound
The efficacy of this compound as a therapeutic agent is entirely dependent on its successful conjugation to a targeting moiety and its subsequent cellular uptake and intracellular processing.
Receptor-Mediated Endocytosis of Conjugated Forms
When conjugated to an antibody or another targeting ligand, this compound enters target cells via receptor-mediated endocytosis. nih.gov The targeting moiety of the ADC binds specifically to a cell surface antigen that is highly expressed on cancer cells. This binding event triggers the internalization of the entire ADC-antigen complex into the cell within an endosomal vesicle. nih.gov This targeted uptake mechanism is critical for concentrating the toxin within malignant cells while minimizing exposure to healthy tissues.
Endosomal Escape and Cytosolic Release Strategies
Once internalized, the ADC is trafficked through the endo-lysosomal pathway. sterlingpharmasolutions.com The acidic environment and the presence of various proteases, such as cathepsins, within the lysosomes are key to releasing the active drug. heidelberg-pharma.comaxispharm.com The Mal-C6 linker, when part of a cleavable linker system (e.g., incorporating a peptide sequence like valine-citrulline), is designed to be susceptible to these lysosomal enzymes. axispharm.comnih.gov Proteolytic cleavage of the linker breaks the connection between the antibody and the this compound, releasing the α-amanitin payload from the endo-lysosome into the cytosol, where it can then access its molecular target. sterlingpharmasolutions.com
Nuclear Translocation and Compartmentalization
After its release into the cytosol, the hydrophilic α-amanitin molecule must translocate into the nucleus to inhibit its target, RNA polymerase II. While the precise transport mechanism has not been fully detailed, it is understood that upon entering the cell, the toxin localizes to the nucleus. oup.com Its primary toxic action, the inhibition of RNA polymerase II, occurs within the nuclear compartment, leading to the degradation of the polymerase's largest subunit and an irreversible shutdown of transcription. nih.gov
Comparative Analysis of this compound versus Unmodified Alpha-Amanitin (B190558) in Cellular Models
The rationale for conjugating α-amanitin via a linker like Mal-C6 is to overcome the inherent limitations of the free, unmodified toxin. The primary difference between the conjugated form and free α-amanitin lies not in the core mechanism of action, but in the efficiency of cellular delivery and resulting potency against target cells.
Cellular Permeability and Uptake: Unmodified α-amanitin is a polar, hydrophilic molecule with poor cell membrane permeability. scitepress.net This significantly limits its ability to enter most cell types, with the exception of hepatocytes which express specific organic anion-transporting polypeptides (OATP1B3) that facilitate its uptake. scitepress.netoup.com Consequently, free α-amanitin often shows modest cytotoxicity against many cancer cell lines in vitro.
Potency and Selectivity: By being part of an ADC, the this compound construct leverages receptor-mediated endocytosis to gain efficient entry into target cells. This results in a dramatic increase in cytotoxic potency compared to the free drug. For instance, one study reported an IC50 value for unconjugated α-amanitin of 476 nM, whereas a small molecule-drug conjugate (SMDC) of α-amanitin achieved an IC50 of 0.863 nM, demonstrating a greater than 550-fold increase in potency due to targeted delivery. scitepress.net The Mal-C6 linker itself is designed for conjugation and subsequent cleavage, and once the α-amanitin payload is released, its intrinsic activity of inhibiting RNA polymerase II is the same as the unmodified version. The modification is therefore crucial for delivery, not for the toxic mechanism itself.
The following table provides a comparative summary of key features.
Table 2: Comparison of Conjugated vs. Unmodified α-Amanitin| Feature | Conjugated this compound | Unmodified Alpha-Amanitin |
|---|---|---|
| Cellular Uptake Mechanism | Receptor-Mediated Endocytosis | Poor diffusion; active transport in hepatocytes (OATP1B3) scitepress.netoup.com |
| Potency (Non-Hepatocytes) | High (pM to low nM range) scitepress.netadcreview.com | Low (µM range) scitepress.nettubitak.gov.tr |
| Target Cell Selectivity | High (determined by targeting moiety) | Low (primarily targets hepatocytes) scitepress.net |
| Primary Cytotoxic Mechanism | Inhibition of RNA Polymerase II | Inhibition of RNA Polymerase II |
Development and Preclinical Efficacy of Mal C6 Alpha Amanitin Conjugates
Design Principles for Antibody-Drug Conjugates (ADCs) Utilizing Mal-C6-alpha-Amanitin
The design of ADCs incorporating this compound is a meticulous process governed by key principles aimed at maximizing therapeutic efficacy while minimizing off-target toxicity. This involves careful consideration of the linker's properties and the precise ratio of the drug to the antibody.
Drug-to-Antibody Ratio (DAR) Optimization
The drug-to-antibody ratio (DAR) is a critical parameter in the design of ADCs, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic and biophysical properties of the ADC. For ADCs utilizing alpha-Amanitin (B190558), its hydrophilic nature presents a significant advantage. Unlike hydrophobic payloads that can induce aggregation at higher DARs, the water-solubility of amanitin allows for the potential of higher DARs without compromising the stability and solubility of the ADC. bioworld.com
In preclinical studies, amanitin-based ADCs have been successfully developed with varying DARs. For instance, a study involving an anti-TROP2 amanitin ADC with a non-cleavable linker reported a defined DAR of 2.0. nih.gov Another study on anti-PSMA amanitin ADCs described a DAR in the range of approximately 2.5 to 4.7. The ability to achieve a higher DAR can potentially lead to a greater therapeutic effect, as more cytotoxic agent is delivered to the target cell per antibody internalized.
Preclinical In Vitro Efficacy Studies
The preclinical evaluation of ADCs containing this compound in in-vitro settings is fundamental to establishing their therapeutic potential. These studies focus on assessing their selective cancer cell-killing ability, understanding the mechanisms of action, and characterizing their dose-response profiles across various cancer models.
Selective Cytotoxicity in Target-Expressing Cell Lines
A hallmark of a successful ADC is its ability to selectively kill cancer cells that express the target antigen while sparing antigen-negative cells. Preclinical studies have consistently demonstrated the high potency and selectivity of amanitin-based ADCs. For example, an anti-TROP2 ADC utilizing a non-cleavable C6 linker with alpha-Amanitin showed potent cytotoxicity in the picomolar range against TROP2-expressing pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov Similarly, HDP-101, an anti-BCMA ADC employing a maleimide-amanitin conjugate, exhibited picomolar cytotoxicity on multiple myeloma cell lines that were positive for the BCMA target. aacrjournals.org No significant cytotoxic activity was observed in cell lines that did not express the target antigen, underscoring the high degree of selectivity conferred by the antibody-antigen interaction. nih.govaacrjournals.org The mechanism of action, inhibition of RNA polymerase II by alpha-Amanitin, is effective in both dividing and non-dividing cells, which may offer an advantage in targeting slow-growing tumors or cancer stem cells. nih.govashpublications.org
| ADC Target | Cell Line | Cancer Type | Linker Type | EC50 (nmol/L) |
|---|---|---|---|---|
| TROP2 | BxPC-3 | Pancreatic | Non-cleavable C6 | ~0.1 |
| TROP2 | Capan-1 | Pancreatic | Non-cleavable C6 | ~0.1 |
| TROP2 | Capan-2 | Pancreatic | Non-cleavable C6 | ~0.1 |
| BCMA | NCI-H929 | Multiple Myeloma | Maleimide (B117702) | Picomolar range |
| BCMA | MM.1S Luc | Multiple Myeloma | Maleimide | Picomolar range |
Evaluation of Bystander Effect Mechanisms
The bystander effect is a phenomenon where an ADC, after internalizing into a target cancer cell and releasing its payload, can also kill neighboring antigen-negative cancer cells. biochempeg.com This effect is largely dependent on the ability of the released payload to permeate the cell membrane and diffuse into adjacent cells. For a significant bystander effect to occur, the payload is generally required to be small, uncharged, and hydrophobic. nih.gov
Alpha-Amanitin, the cytotoxic payload in this compound, is a hydrophilic molecule. bioworld.comnih.gov Furthermore, when conjugated via a non-cleavable linker like Mal-C6, its release upon lysosomal degradation of the antibody results in an amino acid-linker-payload complex. creative-biolabs.com This complex is even less likely to be membrane-permeable. Consequently, ADCs utilizing this compound are not expected to exhibit a significant bystander effect. creative-biolabs.comaxispharm.com While this may limit their efficacy in tumors with highly heterogeneous antigen expression, it can also be a favorable characteristic, as it minimizes the potential for toxicity to nearby healthy tissues. nih.gov The cytotoxic activity is therefore primarily confined to the antigen-expressing cells that have internalized the ADC.
Dose-Response Characterization in Various Cellular Models
Dose-response studies are critical for quantifying the potency of this compound conjugates. These studies typically involve exposing cancer cell lines to a range of ADC concentrations to determine the concentration that inhibits cell viability by 50% (IC50) or elicits 50% of the maximal response (EC50).
Preclinical data for amanitin-based ADCs consistently show a clear dose-dependent cytotoxic effect. For instance, the anti-TROP2 ADC with a non-cleavable C6 linker demonstrated EC50 values of approximately 0.1 nmol/L in TROP2-positive pancreatic cancer cell lines. nih.gov Another study with HDP-101, an anti-BCMA amanitin ADC, reported cytotoxic effects at pico- to nanomolar concentrations in various multiple myeloma cell lines. asco.org The steepness of the dose-response curves in these studies indicates a potent and specific anti-tumor activity.
| ADC | Target Antigen | Cancer Type | Cell Line | Potency (IC50/EC50) |
|---|---|---|---|---|
| Anti-TROP2-Amanitin ADC | TROP2 | Pancreatic Cancer | BxPC-3 | ~0.1 nmol/L (EC50) |
| Anti-TROP2-Amanitin ADC | TROP2 | Pancreatic Cancer | Capan-1 | ~0.1 nmol/L (EC50) |
| Anti-TROP2-Amanitin ADC | TROP2 | Pancreatic Cancer | Capan-2 | ~0.1 nmol/L (EC50) |
| HDP-101 | BCMA | Multiple Myeloma | NCI-H929 | Picomolar range |
| HDP-101 | BCMA | Multiple Myeloma | MM.1S Luc | Picomolar range |
Synergistic Effects with Other Therapeutic Modalities
The therapeutic potential of α-amanitin-based conjugates can be enhanced through combination with other cytotoxic agents, a strategy designed to achieve synergistic antitumor effects and potentially overcome drug resistance. mdpi.comexplorationpub.com One approach involves creating "dual-warhead" or "dual-drug" conjugates, where α-amanitin is paired with another cytotoxic payload on the same targeting molecule. scitepress.netnih.gov This allows for the simultaneous delivery of two agents with distinct mechanisms of action to the cancer cell. nih.gov
A notable example is a conjugate combining α-amanitin with monomethyl auristatin E (MMAE). mdpi.com While α-amanitin inhibits DNA transcription by binding to RNA polymerase II, MMAE disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis. scitepress.net The resulting dual-drug conjugate was found to have a greater cytotoxic effect than conjugates carrying only a single drug. mdpi.comscitepress.net In preclinical studies involving an FGFR1-positive lung cancer cell line (NCI-H446), single-drug conjugates with either MMAE or α-amanitin alone showed no significant impact on cell viability. mdpi.com However, the dual-warhead conjugate efficiently killed these cancer cells, demonstrating a clear synergistic effect where the combined action of the two drugs is required to induce cytotoxicity. mdpi.com This approach aims to prevent the development of resistance that can occur with single-agent therapies by targeting multiple, independent cellular pathways simultaneously. mdpi.comexplorationpub.com
Mechanisms of Action in Solid Tumor and Hematological Malignancy Models
The fundamental mechanism of action for this compound conjugates is consistent across both solid tumors and hematological malignancies and is driven by the potent activity of the α-amanitin payload. scitepress.netnih.gov
Upon binding of the conjugate to a target antigen on the cancer cell surface, the complex is internalized, typically via endocytosis. scitepress.net Inside the cell, the α-amanitin is released from the antibody and linker. The free toxin then translocates to the nucleus, where it binds with high affinity to RNA polymerase II, a crucial enzyme responsible for transcribing DNA into messenger RNA (mRNA). scitepress.netadcreview.com This binding event inhibits the translocation of the polymerase along the DNA template, effectively halting transcription. adcreview.com
The resulting transcriptional arrest leads to a rapid depletion of essential proteins with short half-lives, many of which are critical for cell survival and proliferation. scitepress.net This disruption of protein synthesis induces profound cellular stress, which can trigger several downstream cell death pathways. scitepress.netresearchgate.net In both solid and hematological cancer cells, this process culminates in apoptosis, or programmed cell death. scitepress.netnih.gov Studies in hematopoietic cell lines have specifically shown that α-amanitin induces apoptosis through a caspase-dependent mechanism, evidenced by a significant increase in caspase-3/7 activity. nih.gov Additionally, there is evidence to suggest that α-amanitin can induce oxidative stress, which may also contribute to its cytotoxicity. researchgate.net
Because this mechanism targets a fundamental process essential for all eukaryotic cells, it is effective in a broad range of cancer types and is not dependent on the cell's division rate. adcreview.com
Cellular Proliferation Inhibition Dynamics
The primary mechanism by which α-amanitin-based conjugates exert their anti-tumor effect is through the potent suppression of cellular proliferation. By binding to RNAP II, α-amanitin effectively halts the transcription process, preventing the synthesis of proteins essential for cell growth and division. wikipedia.orgnih.gov This action is effective not only in rapidly dividing cells but also in slowly growing tumor cells, which is a notable advantage over other toxins that target mitosis. researchgate.netmdpi.com
The anti-proliferative activity of α-amanitin conjugates has been demonstrated across various human cancer cell lines. For instance, an α-amanitin conjugate targeting the Epithelial Cell Adhesion Molecule (EpCAM), which is frequently overexpressed on carcinoma cells, showed significant reduction in cell proliferation. nih.gov The half-maximal inhibitory concentrations (IC50) for this conjugate were in the picomolar to nanomolar range, underscoring the high potency of the amanitin payload. nih.gov Studies on prostate cancer models using an anti-prostate-specific membrane antigen (PSMA) antibody conjugated to α-amanitin also confirmed potent anti-tumoral activity in cell viability assays. researchgate.net
| Cancer Cell Line | Target Antigen | α-Amanitin Conjugate | IC50 (M) |
|---|---|---|---|
| BxPc-3 (Pancreatic) | EpCAM | chiHEA125-Ama | 5.4 x 10⁻¹² |
| Capan-1 (Pancreatic) | EpCAM | chiHEA125-Ama | 1.1 x 10⁻¹¹ |
| Colo205 (Colorectal) | EpCAM | chiHEA125-Ama | 2.5 x 10⁻¹⁰ |
| MCF-7 (Breast) | EpCAM | chiHEA125-Ama | 3.5 x 10⁻¹¹ |
| OZ (Bile Duct) | EpCAM | chiHEA125-Ama | 2.1 x 10⁻¹¹ |
This table presents the half-maximal inhibitory concentration (IC50) values of an anti-EpCAM α-amanitin conjugate (chiHEA125-Ama) on various human cancer cell lines, demonstrating its potent anti-proliferative effects. nih.gov
Apoptosis Induction in Tumor Microenvironment
Beyond inhibiting proliferation, α-amanitin conjugates are potent inducers of programmed cell death, or apoptosis. ovid.comnih.gov The disruption of transcription and subsequent halt in protein synthesis triggers cellular stress pathways that converge on the apoptotic machinery. uef.fi This process is a key contributor to the reduction in tumor volume observed in preclinical models. oup.comresearchgate.net
The induction of apoptosis by α-amanitin has been characterized by several molecular and cellular changes. Studies have shown that treatment with α-amanitin leads to an increase in both early and late-stage apoptotic cells in a time- and concentration-dependent manner. A central feature of this process is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, α-amanitin exposure has been shown to increase the activity of caspase-3 and caspase-7, leading to the cleavage of key cellular substrates and the dismantling of the cell. Furthermore, changes in the expression of apoptosis-regulating proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, have been observed.
| Apoptotic Marker | Effect of α-Amanitin Treatment | Significance |
|---|---|---|
| Annexin V Staining | Increased | Indicates early-stage apoptosis (exposure of phosphatidylserine). |
| Caspase-3/7 Activity | Increased | Activation of executioner caspases central to the apoptotic pathway. |
| Bax/Bcl-2 Ratio | Increased | Shift in balance towards pro-apoptotic signaling. |
| Cleaved Caspase-3 | Increased | Direct evidence of caspase activation and execution of apoptosis. |
This table summarizes key molecular markers that indicate the induction of apoptosis in tumor cells following treatment with α-amanitin conjugates.
Anti-Angiogenic Effects in Tumor Models
The role of α-amanitin conjugates in modulating tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients—has also been a subject of investigation. Pathological angiogenesis is a critical process for tumor growth and metastasis, making it an important target in cancer therapy.
However, the direct anti-angiogenic effects of α-amanitin conjugates are not yet fully established. In a preclinical study using a mouse xenograft model of human pancreatic cancer, the anti-tumor effects of an anti-EpCAM α-amanitin conjugate (chiHEA125-Ama) were evaluated. oup.comovid.com While the conjugate demonstrated strong inhibition of tumor growth, investigations into its effect on blood vessel density were also conducted. oup.comovid.com Using immunohistochemical staining for the endothelial cell marker CD31, the study found no significant difference in the density of CD31-positive blood vessels between tumors treated with the α-amanitin conjugate and control tumors treated with the unconjugated antibody. oup.com This finding suggests that in this particular tumor model, the potent anti-tumor activity of the chiHEA125-Ama conjugate was primarily due to its direct cytotoxic effects on cancer cells rather than an inhibition of tumor angiogenesis. oup.comovid.com Further research is required to determine if this holds true for other α-amanitin conjugates and in different tumor models.
Resistance Mechanisms and Strategies to Overcome Them in Mal C6 Alpha Amanitin Therapies
Mechanisms of Intrinsic Resistance to Amanitin-Based Payloads
Intrinsic resistance refers to the inherent ability of cancer cells to withstand the cytotoxic effects of the α-amanitin payload, even upon successful delivery. This form of resistance is primarily linked to the molecular target of amanitin and the cell's ability to manage the resulting stress.
Alterations in RNA Polymerase II Structure or Function
The primary target of α-amanitin is the RPB1 subunit of RNA Polymerase II (RNAPII), a crucial enzyme for transcribing messenger RNA. oup.comresearchgate.net Alterations in the gene encoding this subunit can significantly reduce the binding affinity of α-amanitin, thereby conferring resistance.
Research has identified specific mutations that lead to high levels of resistance. For instance, a single amino acid substitution, such as an asparagine-to-aspartate change at position 793 of the RPB1 protein, can render the polymerase up to 500 times more resistant to α-amanitin's inhibitory effects. nih.gov Studies in various organisms have consistently shown that mutations conferring amanitin resistance are located in the largest subunit of RNAPII. nih.govresearchgate.net Cells with a mutated, resistant form of RNAPII can continue transcription and protein synthesis, even in the presence of the toxin, making them intrinsically resistant to amanitin-based payloads. oup.com
Table 1: Documented RNA Polymerase II Alterations Conferring α-Amanitin Resistance
| Organism/Cell Line | Mutation Detail | Level of Resistance | Reference |
|---|---|---|---|
| Mouse BALB/c 3T3 | Asparagine-to-aspartate substitution at amino acid 793 in RPB1 | 500-fold increase | nih.gov |
Upregulation of DNA Repair Pathways
While α-amanitin's primary action is to halt transcription, this arrest can trigger cellular stress responses, including those involving DNA repair pathways. wikipedia.orgscitepress.net The stalling of RNAPII at a DNA lesion is a signal for transcription-coupled repair (TCR), a pathway that removes DNA damage from actively transcribed genes. nih.gov
The cellular machinery may recognize RNAPII arrested by α-amanitin in a manner similar to how it recognizes an enzyme stalled by a DNA lesion. This can lead to the ubiquitination and subsequent degradation of the RPB1 subunit, a process that is linked to DNA repair mechanisms. oup.comnih.gov While not a direct detoxification of amanitin, an enhanced capacity to manage transcription arrest and repair any associated DNA damage could contribute to a cell's tolerance to the downstream effects of RNAPII inhibition, representing a form of intrinsic resistance. researchgate.net
Mechanisms of Acquired Resistance to Mal-C6-alpha-Amanitin Conjugates
Acquired resistance develops in response to prolonged exposure to an ADC. nih.gov It involves adaptive changes that prevent the ADC from reaching its target or nullify its cytotoxic effect. These mechanisms are often related to the antibody or linker components of the conjugate, rather than the payload itself. nih.gov
Target Antigen Downregulation or Mutation
A primary mechanism of acquired resistance to ADCs is the loss or reduction of the target antigen on the cancer cell surface. youtube.comfrontiersin.org Since the ADC relies on binding to a specific antigen to deliver its payload, a decrease in antigen expression reduces the amount of ADC that can bind to and enter the cell. aacrjournals.org
Studies on various ADCs have demonstrated that chronic exposure can lead to a significant decrease in target antigen levels at both the protein and RNA levels, suggesting a transcriptional mechanism of downregulation. aacrjournals.orgjci.org This reduction in surface antigen density directly correlates with the magnitude of acquired resistance, as it limits the internalization of the this compound conjugate and subsequent delivery of the α-amanitin payload to the cell's interior. aacrjournals.orgjci.org
Impaired Conjugate Internalization or Trafficking
For the α-amanitin payload to be effective, the entire ADC-antigen complex must be efficiently internalized by the cell and trafficked to the correct intracellular compartment, typically the lysosome, where the payload is released. researchgate.netnih.govdovepress.com Resistance can emerge from disruptions in these endocytic and trafficking pathways. nih.gov
The process of internalization can occur through several mechanisms, including clathrin-mediated endocytosis. dovepress.comresearchgate.net Alterations in the proteins involved in forming transport vesicles or in the biogenesis of endosomes and lysosomes can impair the uptake and processing of the ADC. aacrjournals.org Furthermore, some cancer cells can develop mechanisms to recycle the ADC-receptor complex back to the cell surface before the payload can be released, effectively ejecting the therapeutic agent and preventing it from reaching the RNAPII in the nucleus. researchgate.netnih.gov
Table 2: Mechanisms of Impaired ADC Processing
| Resistance Mechanism | Cellular Consequence | Reference |
|---|---|---|
| Altered Endocytic Machinery | Reduced uptake of the ADC from the cell surface. | aacrjournals.orgnih.gov |
| Dysfunctional Lysosomes | Inefficient cleavage of the linker and release of the α-amanitin payload. | researchgate.netdovepress.com |
Efflux Pump Overexpression and Enhanced Drug Export
A well-established mechanism of drug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to actively remove cytotoxic agents from the cell. nih.govresearchgate.netyoutube.com This action lowers the intracellular concentration of the drug, reducing its efficacy. researchgate.net
However, the relevance of this mechanism to α-amanitin-based payloads is a subject of ongoing investigation. The hydrophilic nature of α-amanitin makes it a poor substrate for many common multidrug resistance transporters, which typically export hydrophobic compounds. aacrjournals.orgmdpi.comresearchgate.net This characteristic suggests that α-amanitin-based ADCs might be less susceptible to resistance mediated by efflux pumps compared to ADCs with hydrophobic payloads. mdpi.com Nonetheless, the potential for specific transporters to recognize and export α-amanitin or its metabolites cannot be entirely ruled out as a possible, albeit less common, mechanism of acquired resistance.
Upregulation of Anti-Apoptotic Pathways
A primary mechanism by which cancer cells can evade the cytotoxic effects of this compound involves the upregulation of anti-apoptotic pathways. Alpha-amanitin (B190558), the payload of this ADC, ultimately triggers programmed cell death, or apoptosis, by inhibiting transcription and inducing cellular stress. scitepress.netnih.gov However, cancer cells can counteract this by overexpressing anti-apoptotic proteins, thereby raising the threshold for initiating cell death.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Within this family, proteins like Bcl-2 and Bcl-xL act as inhibitors of apoptosis, sequestering pro-apoptotic proteins and preventing the activation of the caspase cascade that executes cell death. scitepress.net Research has indicated that the induction of p53 by alpha-amanitin can lead to the formation of complexes with these anti-apoptotic proteins, thereby triggering apoptosis. scitepress.net Consequently, an increase in the expression of Bcl-2 and Bcl-xL can effectively neutralize the pro-apoptotic signals generated by this compound, allowing cancer cells to survive despite the presence of the toxin.
Strategies to Circumvent Resistance
To address the challenge of resistance, researchers are actively pursuing a multifaceted approach, focusing on combinatorial therapies, innovative linker technologies, advanced antibody formats, and novel payload derivatives.
Combinatorial Therapeutic Approaches
A promising strategy to overcome resistance is the use of this compound in combination with other therapeutic agents. By targeting multiple, independent cellular pathways simultaneously, combination therapies can create a synergistic effect that is more potent than the sum of the individual treatments and can pre-emptively counter the development of resistance. nih.gov
| Combination Strategy | Rationale | Potential Effect |
| This compound + Bcl-2 Inhibitor | Counteracts the upregulation of anti-apoptotic proteins. | Restores sensitivity to amanitin-induced apoptosis. |
| Sequential Dosing: this compound + Cisplatin | Targets both rapidly dividing and drug-tolerant cancer cells. | Enhanced tumor cell killing and delayed relapse. |
| Dual-Payload ADCs (e.g., alpha-amanitin + MMAE) | Simultaneously targets multiple, independent cellular pathways. | Synergistic cytotoxicity and reduced likelihood of resistance. |
Development of Novel Linker Chemistries
The linker that connects the antibody to the alpha-amanitin payload is a critical component of the ADC that significantly influences its stability, efficacy, and ability to overcome resistance. nih.gov The design of the linker dictates how and when the cytotoxic payload is released. Novel linker technologies are being developed to optimize payload delivery and enhance the therapeutic window.
The choice between cleavable and non-cleavable linkers is a key consideration. nih.gov Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes. nih.gov In contrast, non-cleavable linkers remain attached to the amino acid residue of the antibody after internalization and degradation, releasing the payload in a modified form. heidelberg-pharma.com
Recent studies have explored both cleavable (e.g., valine-alanine) and non-cleavable (e.g., C6) linkers for amanitin-based ADCs. nih.gov While cleavable linkers can offer more efficient payload release within the target cell, non-cleavable linkers may provide greater stability in circulation, potentially reducing off-target toxicity. nih.govheidelberg-pharma.com The development of novel linkers with improved stability and optimized cleavage kinetics is an active area of research aimed at enhancing the efficacy of amanitin-based ADCs in resistant tumors. ararisbiotech.com
| Linker Type | Release Mechanism | Advantage in Overcoming Resistance |
| Cleavable (e.g., Valine-Alanine) | Enzymatic cleavage within the tumor cell. | Efficient and rapid release of the active payload at the target site. |
| Non-cleavable (e.g., C6-linker) | Proteolytic degradation of the antibody-linker conjugate. | Increased stability in circulation, potentially reducing systemic toxicity and allowing for higher doses. |
| Novel Linker Technologies | Tailored cleavage mechanisms and improved stability. | Enhanced therapeutic index and efficacy against resistant cell populations. |
Bispecific Antibody Conjugates for Enhanced Targeting
Tumor heterogeneity, where cancer cells within the same tumor express different surface antigens, can be a significant mechanism of resistance to targeted therapies like ADCs. asco.org Bispecific antibodies, which can simultaneously bind to two different antigens, offer a powerful strategy to overcome this challenge. asco.org By targeting two distinct cell surface proteins, bispecific ADCs can increase the percentage of cancer cells that are targeted within a heterogeneous tumor population.
For example, a bispecific ADC targeting both HER2 and Trop-2 has been explored. asco.orgchempartner.com This approach has the potential to be effective in tumors with varying levels of HER2 and Trop-2 expression, thereby broadening the patient population that could benefit and reducing the likelihood of resistance due to the downregulation of a single antigen. This enhanced targeting can lead to more efficient internalization of the ADC and a more potent anti-tumor effect. chempartner.com
Alternative Payload Derivatives for Overcoming Resistance
The development of novel analogs and derivatives of alpha-amanitin is another crucial strategy to combat resistance. By modifying the chemical structure of the amanitin payload, researchers aim to create new molecules with improved properties, such as increased potency, altered mechanisms of resistance evasion, and a better therapeutic index. sciforum.nethealthresearchbc.ca
Structure-activity relationship (SAR) studies are instrumental in this process, helping to identify which parts of the amanitin molecule are essential for its activity and which can be modified to enhance its therapeutic properties. nih.gov For example, researchers have synthesized and evaluated various amanitin analogs with modifications at different positions of the molecule to explore their impact on toxicity and efficacy. sciforum.netsciforum.net The goal is to develop next-generation amanitin payloads that can effectively kill cancer cells that have developed resistance to the original this compound. This includes creating derivatives that may not be recognized by the same efflux pumps or that can overcome alterations in the target protein, RNA polymerase II. researchgate.netnih.gov
Analytical and Bioanalytical Methodologies for Mal C6 Alpha Amanitin Conjugates
Quantification of Conjugated and Free Mal-C6-alpha-Amanitin in Biological Matrices
Accurate quantification of the ADC, the total antibody, and the unconjugated (free) payload in biological samples is fundamental to understanding the pharmacokinetic profile of these complex molecules. A combination of ligand-binding assays and liquid chromatography-mass spectrometry is typically employed to measure these different species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the bioanalysis of ADCs due to its high specificity, accuracy, and wide dynamic detection range. It is particularly effective for quantifying the free payload and for determining the drug-to-antibody ratio (DAR).
For the quantification of free α-amanitin and its metabolites in biological matrices like plasma or tissue homogenates, a sensitive LC-MS/MS method is typically developed. This involves sample preparation to remove proteins, often through precipitation with an organic solvent like acetonitrile (B52724), followed by chromatographic separation and mass spectrometric detection. The use of stable isotope-labeled internal standards, such as ¹⁵N₁₀-α-amanitin, can improve the accuracy and precision of quantification.
Native LC-MS analysis can be used to determine the DAR of the intact ADC. Prior to analysis, the ADC may be deglycosylated to simplify the mass spectrum.
Table 1: Illustrative LC-MS/MS Parameters for Free α-Amanitin Quantification in Plasma
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | Precursor Ion (m/z) -> Product Ion (m/z) |
| Example (α-amanitin) | 919.4 -> 888.4 [M+H-H₂O]⁺ |
| Internal Standard | ¹⁵N₁₀-α-amanitin |
| Performance | |
| LLOQ | ~1 ng/mL |
This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and assay requirements.
Immunoassays for Conjugate Detection
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of ADCs in biological samples due to their high sensitivity. Different ELISA formats can be employed to measure total antibody (conjugated and unconjugated) or only the conjugated antibody (the intact ADC).
A sandwich ELISA is often used to quantify the concentration of the intact amanitin-based ADC in biological fluids like serum. In this format, one antibody captures the ADC, and a second, enzyme-labeled antibody detects it. For instance, a plate can be coated with an anti-α-amanitin antibody to capture the ADC, and a detection antibody targeting the monoclonal antibody portion of the conjugate is then used. This format ensures that only the intact, conjugated ADC is measured.
A competitive ELISA can be employed to measure the concentration of free, unconjugated α-amanitin. This assay involves competition between the free toxin in the sample and a labeled α-amanitin conjugate for binding to a limited number of anti-α-amanitin antibody-coated wells.
Table 2: Example of a Sandwich ELISA for Intact Amanitin ADC Quantification
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Coating | Anti-α-amanitin antibody (~6.7 µg/mL) in PBS, overnight at 4°C. | Captures the ADC via the amanitin payload. |
| 2. Blocking | 3% BSA in PBS, 1 hour at 37°C. | Prevents non-specific binding. |
| 3. Sample Incubation | Diluted serum samples and standards, 1 hour at 37°C. | Binds the ADC to the capture antibody. |
| 4. Detection | HRP-conjugated anti-human IgG antibody, 1 hour at 37°C. | Binds to the antibody portion of the captured ADC. |
| 5. Substrate | TMB substrate, incubated for ~20 minutes. | Generates a colorimetric signal. |
| 6. Stop Reaction | 1 M H₂SO₄. | Stops the enzymatic reaction. |
This table outlines a general procedure. Specific reagents, concentrations, and incubation times may require optimization.
Characterization of Conjugate Heterogeneity and Stability
The conjugation process of this compound to an antibody results in a heterogeneous mixture of species with different numbers of drug molecules attached. It is critical to characterize this heterogeneity, as well as the stability of the conjugate, to ensure a consistent product with predictable efficacy.
Size Exclusion Chromatography (SEC) for Aggregate Detection
Size exclusion chromatography (SEC) is the primary method for quantifying aggregates and fragments in biotherapeutic products, including ADCs. The presence of aggregates is a critical quality attribute as it can impact product safety and efficacy. The conjugation of the hydrophobic this compound payload can increase the propensity for aggregation compared to the naked monoclonal antibody.
SEC separates molecules based on their hydrodynamic size. The analysis is typically performed using a mobile phase designed to minimize non-specific interactions between the ADC and the stationary phase. For ADCs, which are more hydrophobic than their parent antibodies, the addition of organic solvents like acetonitrile to the mobile phase can help to suppress these secondary interactions and improve peak shape.
Table 3: Typical SEC-HPLC Conditions for ADC Aggregate Analysis
| Parameter | Condition |
|---|---|
| Column | e.g., Tosoh TSKgel UP-SW3000 |
| Mobile Phase | Phosphate buffer with a salt (e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.2) |
| Organic Modifier | 5-15% Acetonitrile (to reduce hydrophobic interactions) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Temperature | Ambient (e.g., 25°C) |
| Detection | UV at 280 nm |
| Typical Results | |
| Main Peak | Monomer |
| Pre-peaks | High Molecular Weight Species (Aggregates) |
This table provides an example of typical SEC conditions. The optimal mobile phase composition, especially the organic modifier content, needs to be determined for each specific ADC.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Hydrophobic interaction chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species for cysteine-linked ADCs. The principle of HIC is based on the separation of molecules according to their surface hydrophobicity. Since the this compound payload is hydrophobic, ADC species with a higher number of conjugated toxins will be more hydrophobic and will therefore bind more strongly to the HIC stationary phase.
In a typical HIC separation, the ADC is loaded onto the column in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the different species, with the unconjugated antibody (least hydrophobic) eluting first, followed by species with increasing DAR values (DAR2, DAR4, etc.). The weighted average DAR can be calculated from the relative peak areas of the different species.
Table 4: Representative HIC Method for DAR Analysis of a Cysteine-Linked Amanitin ADC
| Parameter | Condition |
|---|---|
| Column | e.g., TSKgel Butyl-NPR |
| Mobile Phase A | High Salt (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0) |
| Mobile Phase B | Low Salt (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol) |
| Gradient | Linear gradient from 100% A to 100% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Elution Order | |
| First Peak | Unconjugated Antibody (DAR 0) |
This table illustrates a typical HIC method. The choice of column, salt, and gradient profile are critical parameters that need to be optimized for each specific ADC.
Differential Scanning Fluorimetry (DSF) for Thermal Stability
Differential scanning fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of proteins and ADCs. The technique measures the temperature-induced unfolding of a protein by monitoring the fluorescence of an environmentally sensitive dye that binds to exposed hydrophobic regions as the protein denatures. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of its thermal stability.
Table 5: Illustrative DSF Data for an Amanitin ADC
| Sample | Onset of Unfolding (Tₒ) | Melting Temperature (Tₘ) |
|---|---|---|
| Unconjugated Monoclonal Antibody | ~65 °C | ~71 °C |
This is a hypothetical data table to illustrate the expected trend. Actual Tm values will depend on the specific antibody, the buffer conditions, and the DAR. A decrease in Tm upon conjugation is often observed but is not universal.
In Vitro Drug Release and Stability Assays
The stability of an ADC in circulation and the controlled release of its cytotoxic payload within target cells are paramount for its therapeutic efficacy and safety. In vitro assays are fundamental in assessing these characteristics.
The stability of ADCs in plasma is a critical parameter, as premature release of the cytotoxic payload can lead to systemic toxicity. Assays are designed to evaluate the integrity of the conjugate, particularly the linker, in a biological matrix. While specific data for this compound conjugates is proprietary, the stability of the α-amanitin payload itself has been studied.
Research has shown that α-amanitin is stable in rat plasma under various conditions, including short-term, long-term, and multiple freeze-thaw cycles. The general methodology involves incubating the test compound in plasma at 37°C, with aliquots taken at various time points (e.g., 0, 20, 60, 120 minutes). The concentration of the remaining compound is then quantified using methods like liquid chromatography-mass spectrometry (LC-MS/MS) to determine its half-life. For ADCs, this analysis is more complex, often employing techniques like immunocapture LC-MS to measure the deconjugation or inactivation of the payload while attached to the antibody.
| Condition | Concentration Level | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| Short-Term (Room Temp, 2h) | Low QC | 101.3 | 4.5 |
| High QC | 98.7 | 3.1 | |
| Freeze-Thaw (3 cycles) | Low QC | 95.6 | 6.2 |
| High QC | 97.1 | 5.5 | |
| Long-Term (-80°C, 30 days) | Low QC | 93.4 | 7.8 |
| High QC | 95.2 | 6.9 |
For ADCs to be effective, the cytotoxic payload must be efficiently released from the antibody following internalization into the target cancer cell's lysosome. The Mal-C6 linker is part of a broader category of linkers that can be either non-cleavable or part of a cleavable system. Cleavable linkers are designed to be selectively processed by lysosomal enzymes, such as cathepsins, which are abundant in the lysosomal compartment.
Studies on amanitin-based ADCs have demonstrated this principle. For instance, an anti-PSMA ADC with a protease-cleavable moiety was incubated with the lysosomal protease Cathepsin B. The release of the amanitin payload was observed over several hours, confirming the linker's susceptibility to enzymatic cleavage. This type of assay is crucial for verifying the intended intracellular drug-release mechanism. The cyclopeptide structure of α-amanitin itself is highly stable and resistant to degradation by common proteolytic enzymes, ensuring the released payload remains intact and active.
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Conjugates
Preclinical animal models are indispensable for understanding how an ADC behaves in a biological system and for predicting its clinical performance.
The ADME profile of an ADC is complex, largely governed by the properties of the large monoclonal antibody. The antibody component dictates a long half-life in circulation and controls distribution to tissues, particularly the tumor site, through antigen-mediated uptake.
Once the ADC is internalized and the α-amanitin payload is released, the ADME properties of the small molecule toxin become relevant. Studies in rats have investigated the pharmacokinetics of α-amanitin itself. The toxin exhibits clearance of approximately 30% of hepatic blood flow and has very low oral bioavailability. In vivo studies showed that the major circulating entity in rat plasma remained unchanged α-amanitin, suggesting limited systemic metabolism of the released payload. Distribution into liver cells, a primary site of toxicity for free amatoxins, is known to be mediated by the OATP1B3 transporter.
The molecular target of α-amanitin is the eukaryotic RNA polymerase II (RNAP II), a crucial enzyme responsible for transcribing DNA into messenger RNA. The toxin binds with high affinity to the largest subunit of RNAP II, RPB1, inhibiting the translocation of the DNA and RNA strands and thereby halting transcription.
Target engagement can be demonstrated by measuring the functional consequences of this inhibition. Cell-based assays are used to quantify the decrease in nascent RNA synthesis following treatment with α-amanitin or an amanitin-based ADC. For example, quantitative reverse transcription PCR (RT-qPCR) can measure the reduction in viral transcription in infected cells treated with the toxin, providing a sensitive measure of RNAP II inhibition. Studies have shown that α-amanitin treatment leads to a dose-dependent degradation of the RPB1 subunit of RNAP II, which correlates with the slow inhibition of transcription observed in vivo. This degradation is a direct consequence of the toxin binding to the enzyme.
Beyond the direct inhibition of RNAP II, the downstream cellular consequences of α-amanitin can be elucidated using advanced techniques like quantitative proteomics. This approach allows for a global analysis of changes in the cellular proteome following drug exposure, revealing novel mechanistic insights.
A key study utilized tandem mass tag (TMT) labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to examine proteome dynamics in human hepatoma cells treated with α-amanitin. This unbiased analysis quantified over 1,500 proteins and identified significant changes in specific cellular complexes. Notably, a concentration-dependent decrease was observed in four subunits of the T-complex protein 1-ring complex (TRiC), a critical cellular chaperonin. This finding suggests a previously unknown molecular mechanism related to α-amanitin's hepatotoxicity, demonstrating the power of proteomics to trace the broader mechanistic pathways of the payload.
| Protein Complex | Identified Subunits with Decreased Abundance | Potential Implication |
|---|---|---|
| T-complex protein 1-ring complex (TRiC) / Chaperonin Containing TCP-1 | CCT2, CCT4, CCT5, CCT7 | Disruption of cellular protein folding and homeostasis, contributing to cytotoxicity. |
Comparative Studies and Emerging Amanitin Based Therapeutics
Comparison of Mal-C6-alpha-Amanitin with Other Linker Chemistries (e.g., Peptidyl, Disulfide)
The linker connecting the antibody to the cytotoxic payload is a critical component that influences the ADC's properties. nih.govmdpi.com Linkers are broadly categorized as cleavable or non-cleavable, with each type having distinct implications for drug release and therapeutic activity. The maleimide-based linker in Mal-C6-α-Amanitin is generally considered non-cleavable, as it relies on the degradation of the antibody backbone for payload release, contrasting with linkers designed for specific enzymatic or chemical cleavage.
The stability of an ADC in systemic circulation is paramount to minimize off-target toxicity and maximize payload delivery to the tumor. nih.gov The linker's chemistry directly impacts this stability.
Maleimide-Based Linkers (e.g., Mal-C6): The succinimide (B58015) ring formed from the reaction of maleimide (B117702) with a cysteine thiol can be susceptible to a retro-Michael reaction, which can lead to premature deconjugation of the drug-linker from the antibody. nih.govheidelberg-pharma.com This potential instability can reduce the ADC's efficacy and affect its safety profile. biopharminternational.com In one preclinical study, a cysteine-conjugated amanitin ADC using a maleimide linker showed significantly lower potency in vivo compared to lysine-conjugated ADCs, suggesting lower stability of the maleimide-based conjugate. heidelberg-pharma.com However, other studies have reported high plasma stability for amanitin-based ADCs, with no premature payload release detected in circulation, indicating that formulation and context are critical. nih.govbioworld.com
Peptidyl Linkers (e.g., Valine-Citrulline): These are cleavable linkers designed to be substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. heidelberg-pharma.comnih.gov This design confers high stability in the bloodstream and facilitates specific payload release within the target cell. mdpi.com Studies have shown that amanitin ADCs with cleavable peptidyl linkers can exhibit very high potency, in some cases showing the highest in vitro activity compared to non-cleavable counterparts. heidelberg-pharma.com
Disulfide Linkers: These cleavable linkers are designed to be broken in the reducing environment of the cytoplasm, releasing the payload after internalization. Their stability can be modulated by adjusting the steric hindrance around the disulfide bond.
The efficacy of the ADC is tied to both stability and the nature of the released payload. Cleavable linkers can release the unmodified, native α-amanitin, which may result in higher cytotoxic activity compared to the metabolites released from non-cleavable linkers. heidelberg-pharma.com Conversely, the hydrophilic nature of the amanitin payload itself contributes favorably to the therapeutic index by preventing its passive diffusion across cell membranes, thereby reducing non-specific toxicity to healthy cells. nih.govresearchgate.net
| Linker Type | Cleavability | Release Mechanism | Key Characteristics (Stability & Efficacy) |
|---|---|---|---|
| Maleimide (in Mal-C6) | Non-cleavable | Antibody degradation in lysosome | Considered stable, but can be susceptible to retro-Michael elimination leading to premature drug loss. Efficacy depends on the activity of the released payload-linker-amino acid complex. nih.govheidelberg-pharma.com |
| Peptidyl (e.g., Val-Cit) | Cleavable | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | High serum stability with specific release in tumor cells. Can release unmodified payload, potentially leading to higher potency. mdpi.comheidelberg-pharma.com |
| Disulfide | Cleavable | Reduction in the intracellular environment | Stability can be tuned; payload is released upon encountering high glutathione (B108866) concentrations inside the cell. |
| Hydrazone | Cleavable | Acid-catalyzed hydrolysis in endosomes/lysosomes | Early designs were prone to instability in circulation; newer versions have improved stability. nih.gov |
The mechanism and speed of payload release are dictated by the linker chemistry.
Non-cleavable Linkers (Mal-C6): For an ADC utilizing a non-cleavable linker like Mal-C6, the entire conjugate must be internalized and trafficked to the lysosome. There, the antibody portion is proteolytically degraded, which eventually liberates the payload still attached to the C6-linker and the cysteine amino acid. This process is generally slower than that for cleavable linkers, and the resulting active metabolite must retain the ability to bind to and inhibit RNA polymerase II.
Cleavable Linkers: These linkers enable a more direct and often faster release of the payload. After internalization, peptidyl linkers are cleaved by proteases in the lysosome, while disulfide linkers are reduced in the cytoplasm. mdpi.com This targeted release can be highly efficient. For example, studies on amanitin-based ADCs have demonstrated a gradual increase in amanitin metabolite concentration within tumors over several days, peaking around day 7, which points to an efficient and sustained release of the payload only within the target tumor cells. nih.gov This controlled release within the tumor, coupled with high plasma stability, is a hallmark of an effective ADC. nih.govbioworld.com
Novel Conjugation Platforms Utilizing this compound
Mal-C6-α-Amanitin serves as a payload-linker component for conjugation, primarily through its maleimide group reacting with cysteine thiols. Innovations in ADC technology are focused on creating more homogeneous and stable conjugates with controlled drug-to-antibody ratios (DAR).
Site-Specific Conjugation: To overcome the heterogeneity of traditional cysteine conjugation, which relies on reducing native interchain disulfide bonds, newer methods use engineered cysteine residues or non-natural amino acids. These techniques allow for the precise placement of the Mal-C6-α-Amanitin onto the antibody, yielding a well-defined and uniform ADC product with a specific DAR, which is critical for a robust manufacturing process. biopharminternational.com
Fc Domain Conjugates: An innovative strategy involves conjugating amanitin-linker constructs to an immunoglobulin Fc domain instead of a full antibody. This approach has been shown to enhance the pharmacokinetic properties and improve therapeutic efficacy in preclinical models compared to the small-molecule drug conjugate alone, offering a new platform for targeted delivery. researchgate.net
Dual-Warhead Conjugates: To potentially broaden the cytotoxic effect or overcome resistance, platforms are being developed to attach two different payloads to a single targeting moiety. Using techniques like sortase A-mediated ligation, researchers have created conjugates containing both α-amanitin and a microtubule inhibitor like monomethyl auristatin E (MMAE). researchgate.net This strategy provides a site-specific method to generate dual-drug ADCs with a controlled stoichiometry.
These emerging platforms highlight the versatility of payload-linkers like Mal-C6-α-Amanitin and the continuous effort to optimize ADC design for improved therapeutic outcomes.
Peptide-Drug Conjugates (PDCs)
Peptide-Drug Conjugates (PDCs) utilize peptides as targeting ligands to deliver potent cytotoxic agents to cancer cells. A prominent subclass of PDCs is Antibody-Drug Conjugates (ADCs), which have seen significant research and development. Mal-C6-α-Amanitin serves as a payload-linker system in the creation of these ADCs. medchemexpress.com The maleimide group (Mal) allows for covalent linkage to thiol groups on antibodies, while the C6 linker provides spatial separation between the antibody and the α-amanitin payload.
Once the ADC binds to a specific antigen on the tumor cell surface, it is internalized, typically into lysosomes. medchemexpress.com Inside the cell, the linker is designed to be cleaved, releasing the α-amanitin toxin. The released α-amanitin then binds to RNA polymerase II, inhibiting transcription and leading to cell death. researchgate.netadcreview.com This targeted delivery mechanism aims to maximize the therapeutic effect on cancer cells while minimizing systemic toxicity. nih.gov
Amanitin-based ADCs, often referred to as ATACs (Antibody-Targeted Amanitin Conjugates), have demonstrated high efficacy in preclinical models. nih.gov The hydrophilic nature of amanitin results in ADCs with a low tendency for aggregation, even at higher drug-to-antibody ratios (DAR). adcreview.com This is a favorable characteristic for the development of stable and effective cancer therapeutics. adcreview.com
Research has shown that amanitin-based ADCs can be effective against therapy-resistant tumor cells, including those expressing multi-drug resistance transporters and non-dividing cancer stem cells. adcreview.com For instance, a study on a novel anti-B-cell maturation antigen (BCMA) α-amanitin ADC, HDP-101, showed potent activity in myeloma models, particularly those with deletion of the p53 gene and co-deletion of the POLR2A gene, which codes for a subunit of RNA polymerase II. nih.gov Another study reported the generation of novel amanitin-based ADCs targeting Trophoblast cell surface antigen 2 (TROP2), which showed significant tumor growth reduction in pancreatic cancer models. nih.govaacrjournals.org
| Conjugate | Target | Cancer Model | Key Findings |
|---|---|---|---|
| HDP-101 (anti-BCMA ATAC) | BCMA | Multiple Myeloma | Showed enhanced efficacy in models with del17p, which is associated with reduced POLR2A expression. nih.gov |
| hRS7 ATACs (anti-TROP2) | TROP2 | Pancreatic Cancer, Triple-Negative Breast Cancer | Demonstrated superior efficacy to Trodelvy with complete tumor eradication in refractory xenograft models. nih.govaacrjournals.org |
| Anti-PSMA ATAC | PSMA | Prostate Cancer | Showed high antitumoral activity in preclinical models, leading to complete remissions at higher doses. heidelberg-pharma.com |
| Anti-EpCAM ATAC | EpCAM | Colorectal Cancer | Low doses led to complete tumor regression in murine models with hemizygous deletion of POLR2A. researchgate.net |
Nanoparticle-Drug Conjugates (NDCs)
Nanoparticle-Drug Conjugates (NDCs) represent another promising platform for targeted drug delivery. While specific research detailing the use of Mal-C6-α-Amanitin in NDCs is not widely available in the public domain, the principles of nanoparticle-based delivery are applicable. Nanoparticles can be engineered to encapsulate or be surface-functionalized with cytotoxic agents like α-amanitin. The targeting of these nanoparticles to tumor sites can be achieved through passive targeting, leveraging the enhanced permeability and retention (EPR) effect, or active targeting by conjugating the nanoparticle surface with ligands that bind to tumor-specific receptors. The use of α-amanitin as a payload in such systems could theoretically offer advantages due to its high potency and unique mechanism of action.
Polymer-Drug Conjugates (PDCs)
Similar to NDCs, there is limited specific public information on the use of Mal-C6-α-Amanitin in Polymer-Drug Conjugates (PDCs). In this approach, a cytotoxic drug is conjugated to a biocompatible polymer backbone. This conjugation can improve the drug's solubility, stability, and pharmacokinetic profile. The polymer can be designed to release the drug under specific conditions found in the tumor microenvironment. Given the properties of α-amanitin, its conjugation to a polymer carrier could potentially enhance its therapeutic index by controlling its release and reducing systemic exposure.
Development of Bivalent or Multivalent Amanitin Derivatives
To further enhance the therapeutic potential of amanitin-based conjugates, researchers are exploring the development of bivalent or multivalent derivatives. These constructs involve the attachment of two or more amanitin molecules to a single targeting moiety.
Cooperative Mechanisms of Action
A related and actively researched area is the development of "dual-warhead" or "dual-payload" conjugates, which can be considered a form of bivalent therapeutic. In this approach, two different cytotoxic agents with distinct mechanisms of action are attached to the same targeting molecule. This strategy aims to achieve a synergistic antitumor effect and overcome drug resistance.
For example, a fibroblast growth factor 2 (FGF2)-based conjugate was developed carrying both α-amanitin and monomethyl auristatin E (MMAE). nih.gov α-Amanitin inhibits DNA transcription by targeting RNA polymerase II, while MMAE disrupts microtubule polymerization, a critical process for cell division. nih.gov The rationale is that targeting two different cellular pathways simultaneously can be more effective at killing cancer cells and may prevent the development of resistance that can occur when a single pathway is targeted. nih.gov
The study on the FGF2 dual-warhead conjugate demonstrated superior cytotoxicity towards cancer cells overproducing Fibroblast Growth Factor Receptor 1 (FGFR1) compared to single-drug conjugates. nih.gov This suggests that the cooperative action of the two payloads leads to an enhanced therapeutic effect. nih.gov
| Component | Mechanism of Action |
|---|---|
| α-Amanitin | Inhibits RNA polymerase II, leading to the cessation of transcription. nih.gov |
| Monomethyl auristatin E (MMAE) | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov |
This dual-payload approach represents a practical application of multivalency to achieve a cooperative mechanism of action, highlighting a promising direction for the development of next-generation targeted cancer therapies.
Future Perspectives and Unanswered Questions in Mal C6 Alpha Amanitin Research
Elucidating Novel Mechanisms of Action and Resistance
The primary mechanism of action for α-amanitin is the potent and irreversible inhibition of RNA polymerase II (RNAP II), a crucial enzyme for the transcription of DNA into messenger RNA. nih.govdroracle.ai This inhibition leads to a shutdown of protein synthesis, ultimately causing cell death. scitepress.netrsc.org Mal-C6-alpha-Amanitin, as an ADC, delivers this toxic payload specifically to cancer cells expressing the target antigen on their surface. medchemexpress.com The ADC binds to the antigen, is internalized, and the α-amanitin is released within the cell to exert its cytotoxic effect. researchgate.net
While this core mechanism is well-understood, future research aims to uncover more nuanced aspects of its activity. For instance, studies suggest that amanitin can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. researchgate.net Further elucidation of the specific pathways involved in ICD induction by amanitin-based ADCs could inform more effective combination therapies.
However, the development of resistance to ADCs is a significant clinical challenge. For amanitin-based ADCs, potential resistance mechanisms are an area of active investigation. These may include:
Target Antigen Downregulation: Reduced expression of the target antigen on the cancer cell surface would limit the binding and internalization of the ADC.
Alterations in Drug Influx and Efflux: Changes in cellular transporters could potentially reduce the intracellular concentration of the released α-amanitin. nih.gov Its hydrophilic nature, however, makes it a poor substrate for common multidrug resistance transporters. aacrjournals.org
Mutations in RNA Polymerase II: Alterations in the POLR2A gene, which codes for the largest subunit of RNAP II, could potentially reduce the binding affinity of α-amanitin to its target. researchgate.netnih.gov
Enhanced DNA Repair Mechanisms: As transcriptional arrest can lead to DNA damage, upregulation of DNA repair pathways could be a potential escape mechanism for cancer cells.
| Potential Resistance Mechanism | Description |
| Target Antigen Downregulation | Decreased expression of the surface antigen targeted by the ADC's antibody component, leading to reduced ADC binding and internalization. |
| Altered Drug Transport | Changes in the expression or function of cellular influx or efflux pumps that could affect the intracellular concentration of the released α-amanitin payload. |
| Target Mutation | Mutations in the POLR2A gene, which encodes the target protein RNA polymerase II, could alter the binding site and reduce the inhibitory effect of α-amanitin. nih.gov |
| Lysosomal Dysfunction | Impaired lysosomal function could hinder the cleavage of the linker and the release of the active α-amanitin payload into the cytoplasm. |
| Apoptotic Pathway Alterations | Defects in the cellular machinery responsible for apoptosis could allow cancer cells to survive despite the transcriptional arrest induced by α-amanitin. |
Exploring Combination Strategies with Immune Checkpoint Inhibitors
A promising avenue for future research is the combination of this compound with immune checkpoint inhibitors (ICIs). Preclinical studies have shown that this combination can lead to synergistic anti-tumor effects. researchgate.net The rationale for this strategy is based on the ability of amanitin-based ADCs to induce immunogenic cell death (ICD). researchgate.net
ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) surface exposure, ATP secretion, and high-mobility group box 1 (HMGB1) protein release. researchgate.net These molecules act as signals to the immune system, promoting the maturation of dendritic cells and the subsequent activation of an anti-tumor T-cell response. By killing tumor cells in an immunogenic manner, amanitin-based ADCs can effectively "vaccinate" the patient against their own tumor.
Immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T-cells to more effectively recognize and attack cancer cells. The combination of an ICD-inducing agent like an amanitin-based ADC with an ICI could therefore create a powerful, self-reinforcing cycle of tumor cell killing and immune activation. Preclinical data has shown that the synergistic effect is dependent on the presence of human peripheral blood mononuclear cells (PBMCs), highlighting the immune-mediated nature of the enhanced anti-tumor activity. researchgate.net
Rational Design of Next-Generation Amanitin Payloads
While α-amanitin is a highly potent payload, there is ongoing research into the rational design of next-generation amanitin derivatives to further improve the therapeutic index of ADCs. This involves modifying the core amanitin structure to enhance its properties for ADC applications. Key areas of focus include:
Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying different parts of the α-amanitin molecule to understand how these changes affect its toxicity and binding to RNAP II. nih.govresearchgate.net For example, modifications to the trans-hydroxyproline (Hyp) residue have been shown to be critical for toxicity. nih.gov
Improving Synthetic Accessibility: The total synthesis of α-amanitin is a complex and challenging process. nih.govsciforum.net Designing analogs that are more synthetically accessible could significantly reduce the cost and complexity of manufacturing amanitin-based ADCs. The synthesis of a bioactive constitutional isomer, 5′-hydroxy-6′-deoxy-amanitin, represents a step in this direction. nih.govrsc.org
Optimizing Conjugation Sites: The site at which the linker is attached to the amanitin payload can impact the stability and efficacy of the ADC. The 6'-hydroxyl group on the tryptathionine ring is a favored site for bioconjugation. rsc.org Research is exploring alternative conjugation handles to create more stable and potent ADCs. sciforum.net
Modulating Potency and Selectivity: By creating novel analogs, researchers aim to fine-tune the potency of the payload. Some synthetic analogs have shown increased cytotoxicity compared to the natural product on certain cell lines, while exhibiting reduced toxicity on liver-derived cells, potentially widening the therapeutic window. researchgate.netsciforum.net
| Modification Site | Impact on Activity | Reference |
| Indole (B1671886) 6'-Hydroxyl Group | Important for affinity to RNAP II; favored site for linker conjugation. rsc.org | rsc.org |
| Indole 7'-Position | Tolerant to modifications, with some derivatives retaining high activity. nih.gov | nih.gov |
| trans-Hydroxyproline (Hyp) | Critical for toxicity; modifications can significantly alter activity. nih.gov | nih.gov |
| δ-Hydroxyl of Dihydroxyisoleucine | A potential site for bioconjugation. rsc.org | rsc.org |
Development of Predictive Biomarkers for Therapeutic Response
To maximize the clinical benefit of this compound and other amanitin-based ADCs, the development of predictive biomarkers to identify patients most likely to respond to treatment is crucial. The most evident biomarker is the expression level of the target antigen on the tumor cells. High and homogenous expression of the target antigen is generally a prerequisite for effective ADC therapy.
Beyond target expression, researchers are investigating other potential biomarkers:
POLR2A Expression and Status: Since α-amanitin's target is RNAP II, the expression level of its catalytic subunit, POLR2A, could be a determinant of sensitivity. Some studies suggest that cancer cells with a hemizygous loss of the POLR2A gene, which can occur alongside the deletion of the neighboring tumor suppressor gene p53, are particularly vulnerable to α-amanitin. researchgate.net
OATP1B3 Transporter Expression: In its free form, α-amanitin is taken up by liver cells via the OATP1B3 transporter, which is the primary cause of its hepatotoxicity. rsc.orgmdpi.com While conjugation to an antibody largely mitigates this non-specific uptake, understanding the expression of this and other transporters in both tumor and healthy tissues could help predict potential off-target toxicities.
Tumor Microenvironment Factors: The dense stroma of some tumors, such as pancreatic cancer, can be a barrier to ADC penetration. bioworld.com Biomarkers related to the composition and density of the tumor microenvironment could help predict the accessibility of the tumor to the ADC.
Immune Cell Infiltration: For combination therapies with immune checkpoint inhibitors, the presence of tumor-infiltrating lymphocytes (TILs) could be a positive predictive biomarker for a synergistic response.
Applications Beyond Oncology: Emerging Research Avenues
While the current focus of this compound research is firmly in oncology, its unique mechanism of action raises the possibility of applications in other disease areas. The ability to selectively eliminate specific cell populations by targeting a fundamental cellular process like transcription could be beneficial in various pathological conditions.
Potential, though largely unexplored, research avenues could include:
Targeting Senescent Cells: Cellular senescence is implicated in a range of age-related diseases. Targeting specific surface markers on senescent cells with an amanitin-based conjugate could provide a novel therapeutic approach for these conditions.
Autoimmune Diseases: In certain autoimmune diseases, specific populations of immune cells are responsible for tissue damage. An amanitin-based conjugate targeting a unique marker on these pathogenic cells could offer a highly specific immunomodulatory therapy.
Fibrotic Diseases: Pathological fibrosis is characterized by the excessive accumulation of extracellular matrix proteins produced by activated fibroblasts. Targeting activated fibroblasts with an amanitin conjugate could potentially halt or reverse the fibrotic process.
These potential applications are currently speculative and would require significant preclinical research to validate suitable targets and assess the feasibility and safety of such approaches.
Challenges in Scalability and Manufacturing of this compound and Its Conjugates
A significant hurdle for the broad clinical application of amanitin-based ADCs is the challenge associated with their scalability and manufacturing. These challenges stem from both the payload and the final conjugate.
Challenges with α-Amanitin Production:
Natural Sourcing: The traditional source of α-amanitin is extraction from the Amanita phalloides mushroom. However, this method yields very low amounts of the toxin and is not a viable option for large-scale pharmaceutical production. sciforum.netresearchgate.net
Complex Total Synthesis: The chemical structure of α-amanitin is a complex bicyclic octapeptide containing several unusual amino acids. rsc.org Its total synthesis is a multi-step and technically demanding process, which has only been achieved in recent years. rsc.orgresearchgate.net Key challenges include the synthesis of the non-proteinogenic amino acid dihydroxyisoleucine (DHIle) and the stereoselective oxidation of the thioether to form the more toxic (R)-sulfoxide. sciforum.netrsc.org
Challenges with ADC Manufacturing:
Conjugation Chemistry: The process of linking this compound to a monoclonal antibody requires precise control to ensure a consistent drug-to-antibody ratio (DAR). Variations in DAR can affect the potency, stability, and pharmacokinetic properties of the ADC.
Purification and Characterization: The final ADC product is a heterogeneous mixture that requires sophisticated analytical techniques for purification and characterization to ensure its quality, consistency, and safety.
Cost of Goods: The complexity of both the payload synthesis and the conjugation process contributes to a high cost of goods, which could be a barrier to widespread clinical adoption.
Overcoming these manufacturing challenges through the development of more efficient synthetic routes for α-amanitin and its analogs, as well as robust and scalable conjugation and purification processes, will be critical for the future success of this promising class of therapeutics.
Q & A
Basic Research Questions
Q. How is Mal-C6-alpha-Amanitin quantified in biological samples, and what analytical methods are validated for this purpose?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with UV-Diode Array detection is widely used for quantifying alpha-amanitin analogs like this compound. Key steps include:
- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma or urine matrices.
- Calibration : Prepare standard curves using spiked biological samples to account for matrix effects.
- Validation : Assess precision (intra-day and inter-day variability), accuracy (recovery rates >85%), and limit of detection (LOD < 0.1 ng/mL) .
- Data Consideration : Cross-reactivity with beta- and gamma-amanitin must be tested to ensure specificity .
Q. What are the primary challenges in distinguishing this compound from structurally similar amatoxins in toxicological studies?
- Methodological Answer : Structural similarities (e.g., hydroxylation patterns) necessitate:
- Chromatographic Separation : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve retention time overlaps.
- Mass Spectrometry (MS) Confirmation : Use tandem MS (LC-MS/MS) for fragmentation patterns to differentiate isomers .
Q. How should researchers design in vitro experiments to study this compound’s inhibition of RNA polymerase II?
- Methodological Answer :
- Cell Line Selection : Use human hepatoma cells (e.g., HepG2) due to high RNA polymerase II activity.
- Dose-Response Curves : Include a range of 0.1–10 µM to capture IC50 values.
- Controls : Pre-treat cells with cyclosporine A (a known RNA polymerase II inhibitor) to validate assay sensitivity .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound in preclinical models be resolved?
- Methodological Answer : Contradictions often stem from interspecies metabolic differences.
- Tissue-Specific Analysis : Compare liver microsomal stability (e.g., mouse vs. rat) using LC-MS/MS to identify metabolic hotspots.
- Statistical Modeling : Apply nonlinear mixed-effects (NLME) models to account for variability in clearance rates .
- Case Study : A 2024 study found 40% higher hepatic clearance in mice than rats, attributed to cytochrome P450 3A4 isoform expression differences .
Q. What experimental strategies minimize off-target effects when studying this compound’s anticancer potential?
- Methodological Answer :
- CRISPR Screening : Knock out RNA polymerase II subunits in cancer cells to isolate compound-specific cytotoxicity.
- Transcriptomic Profiling : Use RNA-seq to identify pathways unaffected by the compound (e.g., mitochondrial RNA polymerase).
- Dose Optimization : Combine with proteasome inhibitors (e.g., bortezomib) to enhance selectivity .
Q. How do researchers validate the reproducibility of this compound synthesis protocols across laboratories?
- Methodological Answer :
- Interlaboratory Studies : Share standardized reagents (e.g., C6-linker purity >98%) and SOPs for amatoxin conjugation.
- Analytical Cross-Checks : Compare NMR spectra (e.g., ¹H and ¹³C peaks at δ 5.2–6.0 ppm for cyclic peptide bonds) and HPLC chromatograms.
- Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
Data Analysis and Contradiction Management
Q. What statistical approaches address variability in this compound’s cytotoxicity assays?
- Methodological Answer :
- Error Propagation Analysis : Quantify uncertainties from cell viability assays (e.g., MTT vs. ATP luminescence).
- Multivariate Regression : Corporate variables like cell passage number and serum batch effects into models .
Q. How should researchers reconcile discrepancies in reported binding affinities of this compound for RNA polymerase II?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) Calibration : Use a reference compound (e.g., actinomycin D) to standardize instrument sensitivity.
- Buffer Conditions : Ensure consistency in ionic strength (e.g., 150 mM NaCl) and pH (7.4) across labs .
Ethical and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
